Cas no 2138081-16-8 (1-{8-Hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one)
![1-{8-Hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one structure](https://www.kuujia.com/scimg/cas/2138081-16-8x500.png)
1-{8-Hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2138081-16-8
- EN300-1161814
- 1-{8-hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one
- 1-{8-Hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one
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- Inchi: 1S/C14H24N2O2/c1-15-8-9-16(13(15)18)12-10-11(17)4-7-14(12)5-2-3-6-14/h11-12,17H,2-10H2,1H3
- InChI Key: MPKBKRYLODHXIT-UHFFFAOYSA-N
- SMILES: OC1CCC2(CCCC2)C(C1)N1C(N(C)CC1)=O
Computed Properties
- Exact Mass: 252.183778013g/mol
- Monoisotopic Mass: 252.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 43.8Ų
1-{8-Hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161814-1.0g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one |
2138081-16-8 | 1g |
$1599.0 | 2023-06-08 | ||
Enamine | EN300-1161814-2.5g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one |
2138081-16-8 | 2.5g |
$3136.0 | 2023-06-08 | ||
Enamine | EN300-1161814-0.05g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one |
2138081-16-8 | 0.05g |
$1344.0 | 2023-06-08 | ||
Enamine | EN300-1161814-0.5g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one |
2138081-16-8 | 0.5g |
$1536.0 | 2023-06-08 | ||
Enamine | EN300-1161814-0.25g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one |
2138081-16-8 | 0.25g |
$1472.0 | 2023-06-08 | ||
Enamine | EN300-1161814-0.1g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one |
2138081-16-8 | 0.1g |
$1408.0 | 2023-06-08 | ||
Enamine | EN300-1161814-10.0g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one |
2138081-16-8 | 10g |
$6882.0 | 2023-06-08 | ||
Enamine | EN300-1161814-5.0g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one |
2138081-16-8 | 5g |
$4641.0 | 2023-06-08 |
1-{8-Hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one Related Literature
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
Additional information on 1-{8-Hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one
Compound CAS No. 2138081-16-8: 1-{8-Hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one
The compound with CAS No. 2138081-16-8, known as 1-{8-Hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its spirocyclic structure, which consists of a fused bicyclic system combined with an imidazolidinone ring. The presence of the hydroxyl group at the 8-position of the spiro ring introduces additional complexity to its structure, making it a promising candidate for various applications in drug discovery and materials science.
Recent studies have highlighted the potential of spiro compounds in medicinal chemistry due to their ability to modulate biological targets with high specificity. The imidazolidinone core of this compound is particularly interesting, as it is known to exhibit bioactivity in various therapeutic areas, including anti-inflammatory and antitumor activities. The integration of the spiro system into this core further enhances its structural diversity, which could lead to improved pharmacokinetic properties and enhanced biological effects.
One of the most notable advancements in the study of this compound involves its synthesis and characterization. Researchers have developed efficient synthetic routes to construct the spirocyclic framework, leveraging modern organic synthesis techniques such as ring-closing metathesis and enantioselective catalysis. These methods not only improve the yield and purity of the compound but also pave the way for further structural modifications to explore its biological potential.
In terms of biological activity, 1-{8-Hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one has shown promise in preclinical studies as a potential therapeutic agent. For instance, recent research has demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential use in treating conditions such as arthritis and neurodegenerative diseases. Additionally, its ability to modulate cellular signaling pathways makes it a candidate for anticancer drug development.
The structural uniqueness of this compound also makes it an attractive target for computational studies. Advanced molecular modeling techniques have been employed to predict its binding affinity to various protein targets, providing valuable insights into its mechanism of action. These computational approaches have complemented experimental studies, accelerating the drug discovery process and reducing costs associated with traditional trial-and-error methods.
Moreover, the spiro[4.5]decan framework within this compound has been explored for its potential in materials science applications. The rigid and versatile structure of spiro compounds makes them ideal candidates for designing advanced materials with tailored properties, such as high thermal stability or mechanical strength. This dual applicability underscores the importance of studying such compounds across multiple disciplines.
In conclusion, 1-{8-Hydroxyspiro[4.5]decan-6-yl}-3-methylimidazolidin-2-one represents a fascinating example of how structural complexity can lead to functional diversity in organic molecules. With ongoing research uncovering new aspects of its synthesis, biological activity, and material properties, this compound continues to be a subject of interest for scientists across various fields.
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